9-methyl-6-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-9H-purine
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Overview
Description
9-methyl-6-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-9H-purine is a complex organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-6-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-9H-purine typically involves multi-step organic reactions. One common approach is to start with the synthesis of the purine core, followed by the introduction of the piperazine moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step usually involves methylation using methyl iodide under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-performance liquid chromatography (HPLC) is common for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
9-methyl-6-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-9H-purine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine moiety can be modified using different alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl groups to the piperazine ring.
Scientific Research Applications
9-methyl-6-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-9H-purine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with nucleic acids and proteins.
Medicine: Investigated for potential therapeutic uses, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-methyl-6-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-9H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to purine receptors, influencing cellular signaling pathways. It may also inhibit certain enzymes, affecting metabolic processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Caffeine: A stimulant that also contains a purine structure.
Theobromine: Found in chocolate, similar in structure to caffeine.
Uniqueness
What sets 9-methyl-6-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-9H-purine apart is its unique combination of a purine core with a piperazine ring, which imparts distinct chemical and biological properties. This structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
7-methyl-6-[4-(9-methylpurin-6-yl)piperazin-1-yl]purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N10/c1-23-10-22-13-12(23)16(20-7-17-13)26-5-3-25(4-6-26)15-11-14(18-8-19-15)24(2)9-21-11/h7-10H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAGKZGQVFCAPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC=NC5=C4N=CN5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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